molecular formula C14H12F3N3O3 B6712765 N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide

N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide

Cat. No.: B6712765
M. Wt: 327.26 g/mol
InChI Key: VRGXBCLBLOEZEG-UHFFFAOYSA-N
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Description

N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenoxy group and an acetamide moiety

Properties

IUPAC Name

N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-18-12(21)8-22-9-3-2-4-10(7-9)23-13-19-6-5-11(20-13)14(15,16)17/h2-7H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGXBCLBLOEZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with phenoxy group: The pyrimidine derivative is then coupled with a phenoxy compound using a suitable coupling reagent like palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

    Acetamide formation: Finally, the acetamide moiety is introduced through an amidation reaction using methylamine and acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[3-[4-(trifluoromethyl)phenyl]oxyphenoxy]acetamide
  • N-methyl-2-[3-[4-(trifluoromethyl)benzyl]oxyphenoxy]acetamide
  • N-methyl-2-[3-[4-(trifluoromethyl)phenyl]oxyphenyl]acetamide

Uniqueness

N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl or benzyl groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications.

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